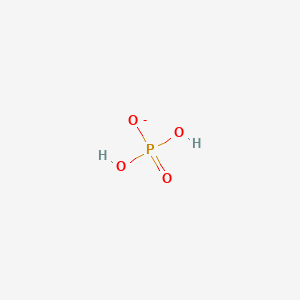
Dihydrogen phosphate
概要
説明
Dihydrogenphosphate is an inorganic ion with the chemical formula H₂PO₄⁻. It is a monovalent anion derived from phosphoric acid, where one of the three hydroxyl groups has been deprotonated. This compound is commonly found in various natural systems and is widely used in food processing, pharmaceuticals, and agriculture .
科学的研究の応用
Dihydrogenphosphate has a wide range of applications in scientific research:
- Chemistry : Used as a buffering agent in various chemical reactions and analytical procedures.
- Biology : Employed in cell culture media and as a component of phosphate-buffered saline (PBS).
- Medicine : Utilized in pharmaceuticals as a laxative and in combination therapies for treating inflammation, certain cancers, and ulcers .
- Industry : Applied in food processing as an emulsifying agent, neutralizing agent, and leavening agent .
準備方法
Synthetic Routes and Reaction Conditions
Dihydrogenphosphate can be synthesized through the neutralization of phosphoric acid (H₃PO₄) with a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction typically occurs in an aqueous solution and can be represented as follows:
H3PO4+NaOH→NaH2PO4+H2O
Industrial Production Methods
Industrial production of dihydrogenphosphate often involves the reaction of phosphoric acid with sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). The process is carried out in large reactors with controlled temperature and pH to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
Dihydrogenphosphate undergoes various chemical reactions, including:
Acid-Base Reactions: It acts as a weak acid and can donate a proton to form phosphate (PO₄³⁻).
Neutralization Reactions: Reacts with strong bases to form salts such as sodium dihydrogen phosphate (NaH₂PO₄).
Hydrolysis: Can hydrolyze to form phosphoric acid and water.
Common Reagents and Conditions
Bases: Sodium hydroxide (NaOH), potassium hydroxide (KOH)
Acids: Hydrochloric acid (HCl)
Conditions: Aqueous solutions, controlled pH, and temperature
Major Products Formed
- Sodium this compound (NaH₂PO₄)
- Potassium this compound (KH₂PO₄)
- Phosphoric Acid (H₃PO₄)
作用機序
Dihydrogenphosphate exerts its effects primarily through its role as a buffering agent. It helps maintain pH stability in various biological and chemical systems by donating or accepting protons. In biological systems, it interacts with enzymes and other proteins to regulate metabolic pathways and cellular functions .
類似化合物との比較
Similar Compounds
- Phosphate (PO₄³⁻)
- Monohydrogen Phosphate (HPO₄²⁻)
- Phosphoric Acid (H₃PO₄)
Uniqueness
Dihydrogenphosphate is unique due to its intermediate position in the acid-base equilibrium of phosphoric acid. It acts as both a conjugate base to phosphoric acid and a conjugate acid to phosphate, making it a versatile buffering agent in various applications .
特性
CAS番号 |
14066-20-7 |
|---|---|
分子式 |
H2O4P- |
分子量 |
96.987 g/mol |
IUPAC名 |
dihydrogen phosphate |
InChI |
InChI=1S/H3O4P/c1-5(2,3)4/h(H3,1,2,3,4)/p-1 |
InChIキー |
NBIIXXVUZAFLBC-UHFFFAOYSA-M |
SMILES |
OP(=O)(O)[O-] |
正規SMILES |
OP(=O)(O)[O-] |
その他のCAS番号 |
29505-79-1 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

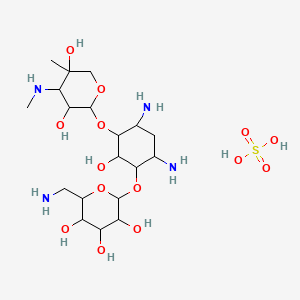

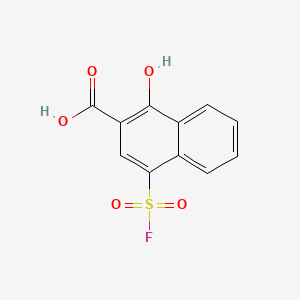
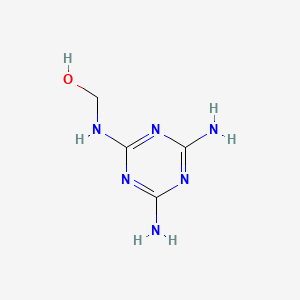
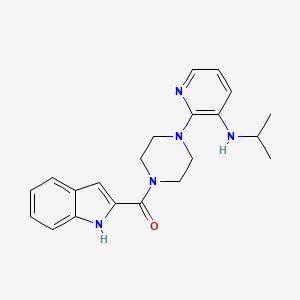

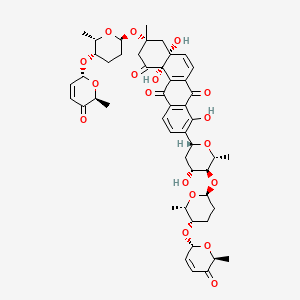
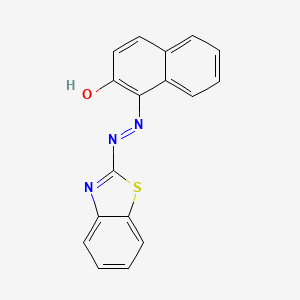



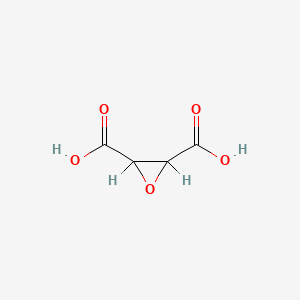
![[17-(1,5-dimethylhexyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dihydrogen phosphate](/img/structure/B1202946.png)
![1-(4-Phenoxyphenyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide](/img/structure/B1202947.png)